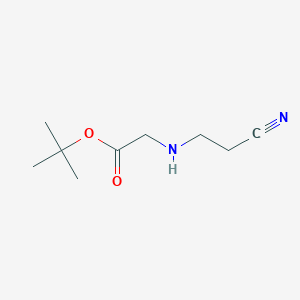

tert-Butyl (2-cyanoethyl)glycinate

Description

tert-Butyl (2-cyanoethyl)glycinate is a glycine derivative featuring a tert-butyl ester and a 2-cyanoethyl substituent. Glycine esters, such as this compound, are widely utilized in organic and pharmaceutical chemistry as intermediates or protected forms of amino acids. The tert-butyl group provides steric bulk and stability, while the cyanoethyl moiety introduces a reactive nitrile group capable of participating in nucleophilic addition reactions. This structural combination makes the compound valuable in synthetic pathways requiring selective protection and functionalization .

Properties

Molecular Formula |

C9H16N2O2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

tert-butyl 2-(2-cyanoethylamino)acetate |

InChI |

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)7-11-6-4-5-10/h11H,4,6-7H2,1-3H3 |

InChI Key |

VLBNGYXJKVBUGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CNCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-cyanoethyl)glycinate can be synthesized through various methods. One common approach involves the nucleophilic substitution of halogenated tert-butyl acetate with an amination reagent, followed by deprotection under specific conditions . Another method employs glycine and ethyl tert-butyl ester under acid catalysis to produce tert-butyl glycinate, which can then be further reacted with a cyanoethylating agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as nucleophilic substitution, esterification, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-cyanoethyl)glycinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds to form alkylated products.

Esterification: The carboxyl group can be esterified with different alcohols to form various esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are commonly used.

Esterification: Alcohols and acid catalysts like sulfuric acid are typically employed.

Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are used for hydrolysis reactions.

Major Products

Alkylated Products: Formed from nucleophilic substitution reactions.

Various Esters: Resulting from esterification reactions.

Carboxylic Acids and Alcohols: Produced from hydrolysis reactions.

Scientific Research Applications

tert-Butyl (2-cyanoethyl)glycinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-cyanoethyl)glycinate involves its participation in nucleophilic substitution and esterification reactions. The amino group acts as a nucleophile, attacking electrophilic centers in other molecules, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol . These reactions are facilitated by the molecular structure, which provides both nucleophilic and electrophilic sites for chemical interactions .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical differences between tert-Butyl (2-cyanoethyl)glycinate and structurally related glycinate esters:

| Compound Name | Substituents | Stability | Reactivity | Applications | References |

|---|---|---|---|---|---|

| This compound | tert-butyl, cyanoethyl | High stability in plasma/GI homogenate (>50% remaining after 1 h) | Nitrile participates in nucleophilic additions | Pharmaceutical synthesis, peptide modification | |

| Benzyl (2-cyanoethyl)glycinate | Benzyl, cyanoethyl | Moderate stability (benzyl esters require harsher deprotection) | Enhanced binding affinity due to benzyl group | Research applications, enzyme inhibition studies | |

| tert-Butyl glycinate | tert-butyl | High stability in physiological conditions | Mild deprotection under acidic conditions | Peptide synthesis (carboxyl protection) | |

| Ethyl (2-cyanoethyl)glycinate | Ethyl, cyanoethyl | Lower stability (ethyl esters hydrolyze faster) | Higher reactivity in aqueous media | Chemical synthesis, intermediate for nitrile-based reactions | |

| tert-Butyl (cyclopropylmethyl)glycinate | tert-butyl, cyclopropylmethyl | Stable in plasma and GI homogenate | Cyclopropane ring introduces steric/electronic effects | Prodrug development, metabolic studies |

Detailed Analysis

This compound vs. Benzyl (2-cyanoethyl)glycinate

- Structural Differences : The tert-butyl group replaces the benzyl ring, reducing aromaticity but increasing steric bulk.

- Stability : tert-Butyl esters exhibit superior stability in gastrointestinal (GI) homogenate and plasma compared to benzyl esters, which often require catalytic hydrogenation for deprotection .

- Reactivity : The benzyl group enhances binding to aromatic targets (e.g., enzymes), whereas the tert-butyl group simplifies deprotection under mild acidic conditions .

This compound vs. tert-Butyl glycinate

- Functional Groups: The cyanoethyl group adds a reactive nitrile absent in tert-butyl glycinate.

- Applications: While tert-butyl glycinate is primarily used for carboxyl protection in peptides, the cyanoethyl derivative enables further functionalization (e.g., click chemistry) .

This compound vs. Ethyl (2-cyanoethyl)glycinate

- Ester Stability : tert-Butyl esters resist hydrolysis better than ethyl esters, making them preferable for prolonged reactions .

- Synthetic Utility : Ethyl esters are more reactive in nucleophilic environments but less suited for in vivo applications due to faster degradation .

This compound vs. tert-Butyl (cyclopropylmethyl)glycinate

- Substituent Effects: The cyclopropylmethyl group introduces strain and unique electronic properties, whereas the cyanoethyl group offers nitrile reactivity.

- Biological Activity: Cyclopropane-containing compounds are explored for metabolic stability, while cyanoethyl derivatives are leveraged for targeted covalent binding .

Research Findings

- Stability Studies: tert-Butyl esters, including this compound, retain >50% integrity after 1 h in plasma and GI homogenate, critical for oral drug delivery .

- Synthetic Flexibility: The nitrile in cyanoethyl derivatives facilitates conjugation with thiols or amines, enabling bioconjugation in drug design .

- Comparative Reactivity: Benzyl (2-cyanoethyl)glycinate shows higher affinity for hydrophobic enzyme pockets, while tert-butyl analogues prioritize stability and ease of deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.